molecular formula C13H21BrN2 B8465136 6-bromo-N,N-dibutylpyridin-2-amine

6-bromo-N,N-dibutylpyridin-2-amine

Cat. No. B8465136
M. Wt: 285.22 g/mol
InChI Key: WIWZRRPBOKHGTR-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

To a solution of 2,6-dibromopyridine (Aldrich, 1.42 g, 6.00 mmol) in DMF (2.0 mL) were added dibutylamine (Aldrich, 388 g, 3.00 mmol) and potassium carbonate (829 mg, 6.00 mmol). The reaction mixture was heated at 90° C. for 20 h. After cooling to room temperature, the reaction mixture was quenched by adding cold water. The mixture was extracted with DCM (3×), and the combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo to give a crude oil. Purification using flash column chromatography (eluting with DCM) provided the title compound (368 mg, 43%) as a light brown oil. 1H NMR (CDCl3) δ 0.22 (dd, J=8.4, 7.4 Hz, 1H), 6.62 (d, J=7.0 Hz, 1H), 6.33 (d, J=8.3 Hz, 1H), 3.49-3.37 (m, 4H), 1.65-1.52 (m, 4H), 1.44-1.30 (m, 4H), 0.98 (t, J=7.3 Hz, 6H); MS(ESI+) m/z 272.1 (M+H)+.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
388 g
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[CH2:9]([NH:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH3:12].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:8][C:4]1[N:3]=[C:2]([N:13]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:9][CH2:10][CH2:11][CH3:12])[CH:7]=[CH:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
388 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
829 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding cold water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
flash column chromatography (eluting with DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)N(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 368 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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